Cas no 23357-13-3 (Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate)

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate is a steroidal derivative characterized by its acetylated 3β-hydroxy group and a methyl ester moiety at the C-24 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the modification of steroidal frameworks for pharmaceutical and biochemical research. Its structure allows for further functionalization, making it useful in the development of steroid-based therapeutics or probes. The acetyloxy group enhances solubility in organic solvents, facilitating purification and downstream reactions. The methyl ester at C-24 provides a reactive handle for hydrolysis or transesterification, enabling tailored derivatization. This compound is typically handled under controlled conditions due to its sensitivity to hydrolysis and oxidation.
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate structure
23357-13-3 structure
商品名:Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
CAS番号:23357-13-3
MF:C28H44O4
メガワット:444.64700
CID:2857774
PubChem ID:14158237

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-acetoxy-23a-homo-5-cholen-24-oate
    • 3β-Acetoxychol-5-en-24-carbonsaeuremethylester;
    • Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate
    • SCHEMBL11869156
    • 23357-13-3
    • Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
    • インチ: InChI=1S/C28H44O4/c1-18(7-6-8-26(30)31-5)23-11-12-24-22-10-9-20-17-21(32-19(2)29)13-15-27(20,3)25(22)14-16-28(23,24)4/h9,18,21-25H,6-8,10-17H2,1-5H3/t18-,21+,22+,23-,24+,25+,27+,28-/m1/s1
    • InChIKey: TYJYTLSSLZGQBS-JBZGATTQSA-N

計算された属性

  • せいみつぶんしりょう: 444.32400
  • どういたいしつりょう: 444.32395988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.9
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • PSA: 52.60000
  • LogP: 6.47650

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M126745-1g
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
23357-13-3
1g
$ 1195.00 2022-06-04
TRC
M126745-1000mg
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
23357-13-3
1g
$ 1441.00 2023-04-17
TRC
M126745-2.5g
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
23357-13-3
2.5g
$ 4500.00 2023-09-07
TRC
M126745-250mg
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
23357-13-3
250mg
$ 448.00 2023-04-17
TRC
M126745-100mg
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
23357-13-3
100mg
$ 190.00 2023-04-17
TRC
M126745-500mg
Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate
23357-13-3
500mg
$ 867.00 2023-04-17

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate 関連文献

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylateに関する追加情報

Comprehensive Overview of Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate (CAS No. 23357-13-3)

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate, with the CAS number 23357-13-3, is a steroidal compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sterol esters, which are widely studied for their potential applications in drug development, hormone therapy, and metabolic regulation. The unique structure of this molecule, featuring a cholestane backbone with an acetyloxy group at the 3β position and a methyl carboxylate at the 24th carbon, makes it a valuable intermediate in synthetic chemistry.

In recent years, the demand for steroid derivatives like Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate has surged due to their role in developing novel therapeutics. Researchers are particularly interested in its potential to modulate lipid metabolism and inflammatory pathways, topics that are highly searched in academic and medical communities. The compound's ability to interact with nuclear receptors and enzyme systems further underscores its relevance in precision medicine and personalized healthcare.

From a synthetic perspective, CAS 23357-13-3 is often utilized as a key intermediate in the preparation of more complex steroidal drugs. Its acetyloxy and carboxylate functional groups provide reactive sites for further chemical modifications, enabling the creation of derivatives with enhanced bioactivity. This flexibility aligns with the growing trend of structure-activity relationship (SAR) studies, a hot topic in drug discovery forums and AI-driven research platforms.

The compound's physicochemical properties, such as its solubility in organic solvents and melting point, are critical for its handling in laboratory settings. These characteristics are frequently queried in scientific databases and chemical supplier portals, reflecting the practical needs of chemists and formulators. Additionally, its stability under various pH conditions and thermal environments is a subject of ongoing investigation, particularly for applications in drug delivery systems.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate. This aligns with global interest in eco-friendly synthesis and reduced waste production, as evidenced by the rise in searches for green solvents and catalytic processes. The compound's potential role in biodegradable materials also ties into broader discussions about environmental sustainability in the chemical industry.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing CAS 23357-13-3. These methods are frequently discussed in analytical chemistry circles and are often searched by professionals seeking quality control protocols. The compound's distinct spectral signatures facilitate its identification and purity assessment, which is crucial for regulatory compliance in pharmaceutical manufacturing.

Looking ahead, the applications of Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate may expand into emerging fields like nutraceuticals and cosmeceuticals, where steroidal compounds are increasingly valued for their bioactive properties. This trend is reflected in the growing number of searches for natural derivatives and skin barrier enhancers. As research continues, this compound is poised to play a pivotal role in advancing both therapeutic and industrial innovations.

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